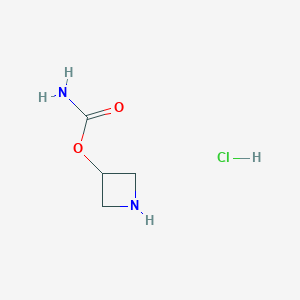

Azetidin-3-YL carbamate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

azetidin-3-yl carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKXACFYKHPPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-38-5 | |

| Record name | azetidin-3-yl carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Azetidin-3-YL Carbamate Hydrochloride: A Comprehensive Technical Guide to Chemical Properties, Structural Dynamics, and Synthetic Applications

Executive Summary

In contemporary medicinal chemistry, the shift toward highly sp3-hybridized, conformationally restricted scaffolds has become a cornerstone of rational drug design. Azetidin-3-yl carbamate hydrochloride (commonly referred to as 3-Boc-aminoazetidine hydrochloride) is a highly versatile, bifunctional building block that perfectly aligns with this paradigm. By offering a strained four-membered nitrogen heterocycle coupled with an orthogonally protected primary amine, this compound enables researchers to rapidly diversify chemical libraries while optimizing pharmacokinetic parameters such as lipophilicity (logD), metabolic stability, and target specificity.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with Azetidin-3-yl carbamate hydrochloride[1].

Physicochemical Properties & Structural Analysis

The utility of Azetidin-3-yl carbamate hydrochloride stems from its precisely engineered molecular architecture. The structure consists of three functional domains, each serving a distinct chemical purpose:

-

The Azetidine Core: A four-membered heterocycle that increases the fraction of sp3 carbons ( Fsp3 ) in a drug molecule. Compared to larger rings like pyrrolidine or piperidine, the azetidine ring lowers lipophilicity and restricts the conformational space of attached pharmacophores, often reducing off-target binding.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group at the 3-position masks the primary amine. This provides orthogonal reactivity, as the Boc group is highly stable to basic and nucleophilic conditions but easily cleaved under acidic conditions.

-

The Hydrochloride Salt: The secondary nitrogen of the azetidine ring is protonated as an HCl salt. This is critical for shelf-life, as free azetidines are prone to auto-polymerization and oxidative degradation over time.

Caption: Functional dissection of the structural components of Azetidin-3-yl carbamate hydrochloride.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical verification[1][2].

| Property | Value |

| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride |

| CAS Number | 217806-26-3 |

| Molecular Formula | C₈H₁₇ClN₂O₂ |

| Molecular Weight | 208.69 g/mol |

| Exact Mass | 208.0978 Da |

| Topological Polar Surface Area (TPSA) | 50.4 Ų |

| Physical State | White to off-white solid |

| Storage Conditions | Sealed in dry, dark place, 2-8°C or room temperature |

Mechanistic Role in Drug Discovery

The selection of Azetidin-3-yl carbamate hydrochloride in a synthetic route is rarely arbitrary; it is driven by specific mechanistic and pharmacokinetic goals:

-

Modulating Basicity and hERG Liability: The nitrogen in an azetidine ring typically exhibits a lower pKa (approx. 8.0 - 8.5) compared to piperidines (approx. 10.0). This subtle reduction in basicity can significantly decrease binding affinity to the hERG potassium channel, a primary cause of cardiotoxicity in drug development.

-

Orthogonal Functionalization: The secondary amine of the azetidine ring is a potent nucleophile once free-based. Because the 3-amino group is sterically shielded and electronically deactivated by the Boc group, researchers can selectively perform N-alkylation, N-arylation (via SNAr ), or Buchwald-Hartwig cross-coupling exclusively at the ring nitrogen[3].

-

Metabolic Shielding: The compact, strained nature of the azetidine ring makes it less susceptible to oxidative ring-opening by Cytochrome P450 (CYP) enzymes compared to larger aliphatic heterocycles.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes the causality behind the reagent choices and the analytical checkpoints required to verify success.

Protocol A: Selective N-Alkylation / SNAr Functionalization

Objective: Covalently link a target scaffold (e.g., an aryl halide) to the azetidine ring nitrogen while preserving the Boc-protected primary amine[4].

-

Causality: The starting material is an HCl salt. To activate the nucleophilicity of the azetidine nitrogen, the salt must be neutralized. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used to prevent the base itself from reacting with the electrophile.

-

Step-by-Step Procedure:

-

Suspend Azetidin-3-yl carbamate hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or Acetonitrile) at room temperature.

-

Add DIPEA (2.5 - 3.0 eq). The excess base serves both to free the azetidine amine and to scavenge the acid generated during the subsequent substitution reaction.

-

Add the electrophile (e.g., an aryl fluoride or alkyl halide) (1.1 eq).

-

Elevate the temperature to 70–80°C and stir for 4–12 hours.

-

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will appear at m/z 173 [M−HCl+H]+ . Successful conversion is validated by the disappearance of the m/z 173 peak and the emergence of the product mass.

Protocol B: Acidic Cleavage of the Boc Group

Objective: Unmask the 3-amino group for subsequent amide coupling or reductive amination.

-

Causality: The Boc group is cleaved via acidolysis. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard because the byproducts (isobutylene gas and carbon dioxide) are volatile. This drives the reaction to completion according to Le Chatelier's principle and simplifies purification.

-

Step-by-Step Procedure:

-

Dissolve the N-substituted intermediate from Protocol A in anhydrous DCM (0.1 M concentration).

-

Add TFA to achieve a 20% v/v solution.

-

Stir at room temperature. Visual validation: The reaction will effervesce as CO2 and isobutylene gas are released.

-

Once gas evolution ceases (typically 1-2 hours), concentrate the mixture under reduced pressure to yield the crude TFA salt of the 3-aminoazetidine derivative.

-

-

Self-Validation Checkpoint: Perform LC-MS analysis. The definitive marker of success is a mass shift of -100 Da (loss of C5H8O2 ) from the parent mass, confirming complete deprotection.

Caption: Synthetic workflow utilizing tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride in drug discovery.

Safety, Handling, and Environmental Impact

While Azetidin-3-yl carbamate hydrochloride is a stable solid, it must be handled with appropriate laboratory safety protocols. According to the Globally Harmonized System (GHS) classifications[1]:

-

Health Hazards: The compound is classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling[2].

-

Environmental Hazards: It is classified as Toxic to aquatic life with long-lasting effects (H411). Aqueous waste streams containing this compound must be segregated and disposed of via certified chemical waste management protocols rather than standard drain disposal[1].

References

-

PubChem | tert-butyl N-(azetidin-3-yl)carbamate hydrochloride |[Link]

-

ACS Publications | Structural Modification and Pharmacological Evaluation of Substituted Quinoline-5,8-diones as Potent NSD2 Inhibitors |[Link]

- Google Patents | US10961241B2 - Chemical compounds |

Sources

- 1. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US10961241B2 - Chemical compounds - Google Patents [patents.google.com]

The Synthesis of Azetidin-3-yl Carbamate Hydrochloride: A Technical Guide for Drug Development Professionals

The azetidine motif, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to its incorporation into a multitude of biologically active molecules. Among the functionalized azetidines, azetidin-3-yl carbamate hydrochloride and its derivatives are crucial building blocks in the synthesis of various therapeutic agents, including kinase inhibitors and antagonists for G-protein coupled receptors. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering field-proven insights into the rationale behind experimental choices and detailed protocols for key transformations.

I. Strategic Approaches to the Azetidine Core: A Comparative Analysis

The synthesis of azetidin-3-yl carbamate hydrochloride invariably involves the construction of the core azetidine ring, functionalization at the 3-position with a protected amine, and subsequent deprotection and salt formation. Two predominant strategies have proven to be robust and scalable for the synthesis of the key intermediate, N-Boc-3-aminoazetidine, which is a direct precursor to the target molecule.

A. The Benzhydryl-Protected Route: A Classic and Scalable Approach

A widely employed and well-documented strategy commences with the readily available and cost-effective starting materials, benzhydrylamine and epichlorohydrin. This pathway offers a reliable and scalable route to 1-benzhydrylazetidin-3-ol, a pivotal intermediate.

The initial reaction involves the nucleophilic attack of benzhydrylamine on the epoxide ring of epichlorohydrin.[1][2] This is typically performed in a protic solvent like isopropanol. The bulky benzhydryl group serves as a robust protecting group for the azetidine nitrogen throughout the subsequent transformations. The resulting amino alcohol is then cyclized to form the azetidine ring.

A key step in this sequence is the activation of the hydroxyl group at the 3-position for subsequent nucleophilic displacement. This is commonly achieved by converting the alcohol to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a tertiary amine base like triethylamine.[1][3]

The subsequent displacement of the mesylate with an amine nucleophile, often ammonia or a protected amine equivalent, introduces the desired amino functionality at the 3-position.[3][4] Finally, the benzhydryl protecting group is removed via catalytic hydrogenation, typically using a palladium catalyst, to yield 3-aminoazetidine.[4] The free amine can then be protected with a Boc group and subsequently converted to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol [1]

-

To a stirred solution of benzhydrylamine in isopropanol, add epichlorohydrin dropwise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 24-48 hours until the consumption of the starting material is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude 1-(benzhydrylamino)-3-chloropropan-2-ol can be cyclized by treatment with a base, such as sodium hydroxide, to afford 1-benzhydrylazetidin-3-ol.

-

Purify the product by crystallization or column chromatography.

B. The N-Boc-Azetidin-3-one Route: A Versatile and Controlled Approach

An alternative and highly versatile strategy utilizes N-Boc-azetidin-3-one as the starting material. This approach offers excellent control over the introduction of substituents at the 3-position and is amenable to a variety of synthetic transformations.

A common method to introduce the amino group is through a Horner-Wadsworth-Emmons reaction.[5][6] This involves reacting N-Boc-azetidin-3-one with a phosphonate reagent, such as a phosphonacetamide, to generate an enamide intermediate. Subsequent hydrogenation of the double bond affords the desired N-Boc-3-aminoazetidine.

Another approach involves the reductive amination of N-Boc-azetidin-3-one.[3] This one-pot procedure typically involves reacting the ketone with an ammonia source, such as ammonium acetate, and a reducing agent, like sodium cyanoborohydride, to directly form the protected amine.

The choice between these routes often depends on the desired scale of the synthesis, the availability of starting materials, and the need for specific stereochemical control.

Experimental Protocol: Reductive Amination of N-Boc-Azetidin-3-one

-

To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., methanol), add ammonium acetate and a reducing agent such as sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction carefully with an aqueous solution of an acid (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-Boc-3-aminoazetidine by column chromatography.

II. Carbamate Formation and Deprotection: The Final Steps

Once N-Boc-3-aminoazetidine is obtained, the next step is the formation of the desired carbamate. In the case of tert-butyl (azetidin-3-yl)carbamate, the Boc group already serves this purpose. If a different carbamate is desired, the Boc group can be removed and the resulting free amine can be reacted with the appropriate chloroformate or activated carbonate.

The final and critical step is the deprotection of the azetidine nitrogen (if a protecting group other than Boc is used) and the formation of the hydrochloride salt.

A. N-Boc Deprotection and Salt Formation

The removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis and is typically achieved under acidic conditions.[7][8][9]

Commonly used reagents for Boc deprotection include:

-

Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[10][11]

-

Hydrochloric acid (HCl) in an organic solvent such as dioxane, diethyl ether, or ethyl acetate.[8][11]

The choice of acid and solvent can influence the reaction rate and the ease of product isolation. Using a solution of HCl in an organic solvent is often preferred as it directly yields the desired hydrochloride salt, simplifying the workup procedure.

Experimental Protocol: N-Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve N-Boc-3-aminoazetidine in a suitable solvent such as ethyl acetate or dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.

-

The product, azetidin-3-yl carbamate hydrochloride, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

III. Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Caption: The Benzhydryl-Protected Route to Azetidin-3-yl carbamate hydrochloride.

Caption: The N-Boc-Azetidin-3-one Route to the target compound.

IV. Comparative Data of Synthetic Routes

| Parameter | Benzhydryl-Protected Route | N-Boc-Azetidin-3-one Route |

| Starting Materials | Benzhydrylamine, Epichlorohydrin | N-Boc-azetidin-3-one |

| Number of Steps | 5-6 | 2-3 |

| Scalability | High | Moderate to High |

| Key Intermediates | 1-Benzhydrylazetidin-3-ol | N-Boc-3-aminoazetidine |

| Protecting Groups | Benzhydryl, Boc | Boc |

| Key Reactions | Cyclization, Mesylation, Hydrogenolysis | Reductive Amination, Horner-Wadsworth-Emmons |

| Advantages | Cost-effective starting materials, well-established. | Shorter route, versatile for analog synthesis. |

| Disadvantages | Longer synthetic sequence, use of hydrogenation. | N-Boc-azetidin-3-one can be expensive. |

V. Conclusion

The synthesis of azetidin-3-yl carbamate hydrochloride is a well-trodden path in medicinal chemistry, with several robust and scalable routes available. The choice of a specific pathway is often dictated by factors such as cost, scale, and the desired flexibility for analog synthesis. The classic benzhydryl-protected route offers a cost-effective and highly scalable option, while the N-Boc-azetidin-3-one route provides a more concise and versatile approach. A thorough understanding of the underlying chemical principles and experimental nuances of each step is paramount for the successful and efficient production of this critical building block for drug discovery and development.

References

-

Głowacka, I. E., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 25(23), 5732. [Link]

-

ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

-

ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]

-

Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Aviñó, A., et al. (n.d.). New carbamate supports for the preparation of 3'-amino-modified oligonucleotides. CORE. [Link]

-

PubMed. (n.d.). New carbamate supports for the preparation of 3'-amino-modified oligonucleotides. [Link]

-

Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12531–12539. [Link]

- Google Patents. (n.d.).

-

Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612–8615. [Link]

-

Reddy, M. P., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 983–987. [Link]

-

University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

-

Foley, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(9), 502–515. [Link]

-

Tong, R., et al. (2019). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. European Journal of Medicinal Chemistry, 182, 111624. [Link]

-

Blakemore, D. C., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1859–1865. [Link]

-

Elmabruk, A. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 159–163. [Link]

-

Pathak, R., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97649–97655. [Link]

-

ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link]

-

Brandi, A., et al. (2009). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(5), 2103–2145. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Azetidine Carbamates: Structural Strain, Covalent Inhibition, and Targeted Therapeutics

Executive Summary

The integration of strained four-membered heterocycles into established pharmacophores represents a sophisticated strategy in modern drug discovery. Azetidine carbamates have emerged as a highly privileged class of covalent inhibitors, particularly in the modulation of the endocannabinoid system via Monoacylglycerol Lipase (MAGL)[1]. By exploiting the unique stereoelectronic properties of the azetidine ring, researchers can finely tune the electrophilicity of the carbamate "warhead," achieving exceptional target selectivity, optimizing ligand efficiency, and unlocking novel diagnostic applications such as intracellular pH sensing[2]. This technical guide explores the mechanistic foundation, pharmacological profiling, and validated experimental workflows associated with azetidine carbamates.

Mechanistic Foundation: The Stereoelectronics of Ring Strain

To understand the pharmacological potential of azetidine carbamates, one must first examine the physical organic chemistry governing their reactivity.

In a standard unstrained amide or carbamate (e.g., piperidine derivatives), the nitrogen lone pair delocalizes into the carbonyl π -system, stabilizing the molecule and reducing the electrophilicity of the carbonyl carbon. However, the four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Forcing the azetidine nitrogen into a planar sp2 hybridization state to allow for resonance would further exacerbate this ring strain[1].

The Causality of Reactivity: Because the azetidine nitrogen retains more sp3 character, the planarity of the carbamate moiety is disrupted. This decreased resonance stabilization renders the carbonyl carbon highly electrophilic. When paired with an electron-withdrawing leaving group—such as hexafluoroisopropanol (HFIP)—the azetidine carbamate becomes a highly efficient, irreversible covalent trap for catalytic serine residues (e.g., Ser122 in MAGL)[1].

Mechanism of MAGL inhibition by azetidine carbamates and downstream effects.

Primary Application: Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) in the central nervous system, making it a prime target for neuroinflammatory and neurodegenerative diseases[3],[4].

The PK/PD Disconnect and Adduct Hydrolysis

During the parallel medicinal chemistry optimization of MAGL inhibitors, researchers identified that 3-substituted azetidine HFIP carbamates (e.g., Compound 6) exhibited exceptional in vitro potency and >15,000-fold selectivity over Fatty Acid Amide Hydrolase (FAAH)[1]. However, in vivo pharmacokinetic (PK) profiling revealed an unexpected phenomenon: the azetidine carbamates demonstrated a much faster rate of brain clearance compared to their piperidine counterparts[1].

Mechanistic Explanation: The same structural strain that makes the azetidine carbamate highly reactive toward the initial serine attack also makes the resulting covalent acyl-enzyme adduct less hydrolytically stable[1]. Water molecules within the MAGL active site can more easily hydrolyze the strained azetidine-adduct, releasing the drug (often as CO2 and the free amine) and regenerating the active enzyme. This creates a unique pharmacodynamic (PD) profile where the target acts as the primary clearance pathway[1].

To optimize this liability, subsequent drug discovery efforts have explored bioisosteres, such as azabicyclo[3.1.0]hexane carbamates, which balance the required electrophilicity with improved adduct stability and lipophilic efficiency[4].

Quantitative Pharmacological Profiling

| Scaffold Type | Representative Compound | Target | MAGL IC 50 (nM) | FAAH Selectivity | In Vivo Brain Clearance | Adduct Hydrolytic Stability |

| Azetidine HFIP Carbamate | Compound 6 (Pyrazole-linked) | MAGL | 3.2 | >15,000-fold | Rapid | Low[1] |

| Piperidine HFIP Carbamate | Compound 3 (Oxadiazole-linked) | MAGL | 5.5 | ~1,000-fold | Slow | High[1] |

| Azabicyclo[3.1.0]hexane | Compound C1 | MAGL | <10.0 | High | Moderate | Moderate[4] |

Advanced Diagnostic Applications: PET Imaging of Intracellular pH

The hydrolytic instability of the azetidine-MAGL adduct has been brilliantly repurposed for advanced neuroimaging. Recent developments have utilized [ 11C ]-labeled azetidine carbamates as Positron Emission Tomography (PET) probes[5].

Because the rate of hydrolysis of the[ 11C ]complex within the brain is highly dependent on the intracellular pH ( pHi ), the subsequent release and clearance of 11CO2 serves as a direct, quantifiable biomarker. Molecular dynamics simulations confirm that the azetidine carbamate moiety allows for optimal water molecule access in the active site, enabling the first in vivo visualization of intracellular pH gradients in the brain—a critical parameter in ischemic stroke and tumor microenvironments[2].

Validated Experimental Workflows

Protocol 1: Synthesis of 3-Substituted Azetidine HFIP Carbamates

The construction of complex azetidine scaffolds often relies on the Horner-Wadsworth-Emmons (HWE) olefination of tert-butyl 3-oxoazetidine-1-carboxylate, preferred over standard Wittig reactions due to the enhanced nucleophilicity and milder basicity of the phosphonate carbanion[6].

-

Boc-Deprotection: Dissolve the functionalized Boc-protected azetidine in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0 °C. Stir for 2 hours.

-

Solvent Removal: Concentrate under reduced pressure to yield the azetidinium trifluoroacetate salt.

-

Carbamate Formation: Resuspend the salt in DCM. Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to neutralize the salt and act as an acid scavenger. Dropwise, add 1.1 equivalents of hexafluoroisopropyl chloroformate at -10 °C.

-

Causality & Validation: DIPEA is strictly required to prevent the premature hydrolysis of the highly reactive HFIP chloroformate by ambient moisture. The reaction is self-validating via LC-MS; the complete disappearance of the highly polar free amine peak and the emergence of the lipophilic carbamate peak confirms successful coupling.

Protocol 2: Click Chemistry Activity-Based Protein Profiling (CC-ABPP)

To evaluate the cellular potency and off-target serine hydrolase engagement of azetidine carbamates, CC-ABPP is utilized using an alkyne-tagged probe[1].

-

Probe Incubation: Incubate human brain vascular pericytes with the alkyne-containing azetidine carbamate probe (1 µM) for 1 hour at 37 °C.

-

Lysis: Wash cells with PBS, lyse using DPBS containing 0.1% Triton X-100, and clarify the proteome via centrifugation (14,000 x g, 15 min).

-

Click Reaction (CuAAC): To 1 mg/mL of proteome, add TAMRA-azide (fluorophore), TCEP (reducing agent), TBTA (ligand), and CuSO4 . React for 1 hour at room temperature.

-

Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) species in situ. TBTA is critical as it stabilizes Cu(I) in the aqueous lysis buffer, preventing its disproportionation and ensuring efficient triazole formation.

-

-

Self-Validation Check: This protocol must include a competitive control sample pre-treated with a known, broad-spectrum serine hydrolase inhibitor (e.g., fluorophosphonate-biotin) prior to probe incubation. A valid assay will show a complete ablation of the TAMRA fluorescence band at ~33 kDa (MAGL's molecular weight) in the control lane, confirming that the probe's binding is active-site specific and not due to non-specific lipophilic partitioning.

Self-validating CC-ABPP workflow for assessing serine hydrolase target engagement.

References

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS Publications).1

-

Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI.4

-

Potential for in vivo visualization of intracellular pH gradient in the brain using PET imaging. Oxford Academic.5

-

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate. Benchchem.6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | Benchchem [benchchem.com]

The Azetidine Advantage: A Technical Whitepaper on CAS 935668-38-5 (Azetidin-3-yl Carbamate Hydrochloride) in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds has revolutionized lead optimization. CAS 935668-38-5 , chemically identified as azetidin-3-yl carbamate hydrochloride , represents a privileged building block in this paradigm[1]. Functioning as a highly efficient bioisostere for larger, more flexible heterocycles like piperidine and pyrrolidine, this four-membered nitrogenous ring offers a unique combination of structural rigidity, reduced lipophilicity, and enhanced metabolic stability[2].

This whitepaper provides an in-depth technical analysis of CAS 935668-38-5, detailing its physicochemical profile, mechanistic advantages in structure-based drug design (SBDD), and field-validated experimental protocols for its incorporation into novel pharmacophores.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 935668-38-5 stems from its precise physicochemical metrics. The azetidine ring introduces substantial angle strain (~26 kcal/mol), placing its reactivity and conformational dynamics between those of highly strained aziridines and flexible pyrrolidines[3].

Quantitative Data Summary

| Property | Value | Scientific Implication |

| Chemical Name | Azetidin-3-yl carbamate hydrochloride | Standardized nomenclature for the HCl salt form. |

| CAS Registry Number | 935668-38-5 | Unique identifier for the specific salt form[4]. |

| Molecular Formula | C₄H₉ClN₂O₂ | Indicates a high fraction of sp3 carbons (Fsp3 = 1.0 for the core)[4]. |

| Molecular Weight | 152.58 g/mol | Low molecular weight allows for fragment-based drug discovery (FBDD)[4]. |

| Hydrogen Bond Donors | 3 (1x Azetidine NH₂⁺, 2x Carbamate NH₂) | Facilitates strong, directional interactions with target kinase hinge regions or GPCRs[5]. |

| Hydrogen Bond Acceptors | 2 (Carbamate Oxygen atoms) | Enables versatile binding modalities within hydrophilic protein pockets[5]. |

| Topological Polar Surface Area | ~55.1 Ų (Calculated) | Optimal for maintaining aqueous solubility while permitting membrane permeability[6]. |

Mechanistic Rationale: The Causality of Scaffold Selection

Why do medicinal chemists actively select CAS 935668-38-5 over traditional six-membered rings? The causality lies in three distinct mechanistic advantages:

-

Exit Vector Plot (EVP) Trajectory: The cyclobutane-like geometry of the azetidine ring alters the spatial trajectory of the C3-substituent (the carbamate group)[7]. Unlike piperidines, which adopt rapid chair-boat interconversions that blur the spatial position of substituents, the azetidine ring locks the carbamate into a highly predictable, pre-organized vector. This reduces the entropic penalty upon target binding[2].

-

Metabolic Shielding (Resistance to N-dealkylation): Cytochrome P450 (CYP) enzymes typically oxidize the α-carbon of cyclic amines, leading to rapid N-dealkylation and high intrinsic clearance[8]. The α-protons of the azetidine ring are sterically constrained and electronically deactivated due to the ring strain, creating an unfavorable transition state for CYP-mediated hydrogen abstraction[2].

-

The Carbamate Motif: The terminal carbamate acts as a dual-action pharmacophore. It is significantly more metabolically stable than a primary amide or ester, yet it retains the ability to form robust bidentate hydrogen bonds with target protein backbones.

Fig 1: Mechanistic pathway comparing CYP450-mediated oxidation of piperidine vs. azetidine rings.

Experimental Workflows & Self-Validating Protocols

To successfully integrate CAS 935668-38-5 into a drug discovery pipeline, precise handling is required. The following protocols are designed as self-validating systems, ensuring that the causality of each step is understood and analytically confirmed.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Workflow

Objective: Couple the secondary amine of azetidin-3-yl carbamate to a heteroaryl chloride (e.g., a pyrimidine or pyridine core) to generate a lead compound[9].

Step 1: Free-Basing and Solvation

-

Action: Suspend 1.0 equivalent of CAS 935668-38-5 in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. DMF is utilized due to its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction.

-

Validation Checkpoint: Complete dissolution of the suspension indicates successful formation of the soluble free base.

Step 2: Electrophilic Coupling

-

Action: Add 0.9 equivalents of the target heteroaryl chloride. Heat the reaction mixture to 80°C for 4–6 hours.

-

Causality: The sub-stoichiometric amount of the electrophile ensures complete consumption of the more valuable heteroaryl core. The temperature is capped at 80°C to prevent thermally induced ring-opening of the strained azetidine[10].

-

Validation Checkpoint: Perform TLC (Thin-Layer Chromatography) or LC-MS. The disappearance of the heteroaryl chloride peak and the emergence of a new product mass[M+H]⁺ confirms coupling.

Step 3: Workup and Isolation

-

Action: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl.

-

Causality: The LiCl wash is critical; it selectively partitions the DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during crystallization.

Fig 2: Workflow of bioisosteric replacement using CAS 935668-38-5 to optimize pharmacokinetics.

Protocol 2: Analytical Validation (LC-MS & NMR)

Objective: Confirm the structural integrity of the azetidine ring post-reaction.

-

LC-MS Parameters: Use a soft ionization technique (ESI+) to prevent in-source fragmentation. The azetidine ring is prone to gas-phase ring opening if the cone voltage is too high. Maintain capillary voltage at 3.0 kV and cone voltage below 30V.

-

¹H-NMR Causality: In a 400 MHz ¹H-NMR (DMSO-d6), the azetidine α-protons (C2 and C4) typically appear as highly characteristic, magnetically non-equivalent multiplets between 3.5–4.5 ppm due to the restricted rotation and ring strain[11]. If these peaks shift dramatically upfield or integrate to more than 4 protons, it is a self-validating indicator that the ring has inadvertently opened during the reaction.

Safety, Handling, and Hazard Classifications

Maintaining laboratory safety and compound integrity requires adherence to specific handling protocols dictated by the compound's GHS classifications[12].

| Hazard Class | Category | GHS Code | Mitigation Strategy |

| Acute Toxicity (Oral/Dermal/Inhalation) | Category 4 | H302, H312, H332 | Handle exclusively within a certified fume hood using nitrile gloves and P3 particulate respirators[12]. |

| Skin Irritation | Category 2 | H315 | Immediate washing with PEG-400 followed by water upon contact[12]. |

| Eye Irritation | Category 2A | H319 | Mandate the use of tight-fitting chemical safety goggles[12]. |

| Specific Target Organ Toxicity (STOT SE) | Category 3 | H336 | Ensure adequate laboratory ventilation to prevent central nervous system depression[12]. |

Storage Causality: CAS 935668-38-5 must be stored at 4°C under an inert atmosphere (Argon/Nitrogen)[4]. The hydrochloride salt is highly hygroscopic; exposure to ambient humidity will lead to water absorption, which not only throws off stoichiometric calculations but can also hydrolyze the carbamate moiety over prolonged periods.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. Azetidin-1-yl(piperidin-4-yl)methanone dihydrochloride,Azetidin-1-yl(pyridin-4-yl)methanone Suppliers & Manufacturers [chemicalregister.com]

- 6. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate [mdpi.com]

- 12. nextsds.com [nextsds.com]

Engineering the Azetidine Scaffold: Biological Activity and Synthesis of 3-Substituted Derivatives in Drug Discovery

Executive Summary

The azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a "privileged scaffold" in modern medicinal chemistry. Due to its unique sp³-rich character, intrinsic ring strain, and favorable physicochemical profile, it is increasingly utilized to improve the metabolic stability and aqueous solubility of drug candidates. This whitepaper provides an in-depth technical analysis of the biological activity of 3-substituted azetidine derivatives, focusing specifically on their application as Triple Reuptake Inhibitors (TRIs) for central nervous system (CNS) disorders[1]. Furthermore, we detail self-validating synthetic workflows and experimental protocols essential for the robust development of these compounds.

The Azetidine Scaffold: Physicochemical and Structural Rationale

In drug design, the spatial orientation of pharmacophores is critical for target engagement. Substitution at the 3-position of the azetidine ring is particularly valuable because it projects substituents symmetrically relative to the ring nitrogen.

Causality in Scaffold Selection: Traditional acyclic amines often suffer from high conformational flexibility, leading to off-target binding and rapid metabolic degradation. Substituting an acyclic amine with a 3-substituted azetidine introduces conformational rigidity without the lipophilic penalty (high logP) associated with larger piperidine or pyrrolidine rings. This structural constraint forces the molecule into a bioactive conformation, optimizing interactions with the hydrophobic pockets of target proteins while maintaining the basicity necessary for salt formation and oral bioavailability[2].

Pharmacological Applications: Targeting Monoamine Transporters

While azetidine derivatives have shown promise as antimicrobial agents and PDE10 inhibitors for schizophrenia[3], their most profound recent application is in the treatment of Major Depressive Disorder (MDD) as Triple Reuptake Inhibitors (TRIs).

TRIs are designed to simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters (SERT, NET, DAT). 3-Aryl-3-oxypropylamine azetidine derivatives have demonstrated exceptional efficacy in this domain, acting as single-molecule multi-target agents[1].

Fig 1: Mechanism of action of 3-substituted azetidines as triple reuptake inhibitors.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of 3-substituted azetidines is highly sensitive to the steric and electronic nature of their substituents. Research into 86 analogues of 3-substituted azetidines revealed distinct SAR trends[1].

The bulkiness of the substituent at the oxygen atom (R2) and the presence of a naphthyl moiety at the R1 position are critical for maximizing transporter affinity. As shown in Table 1, increasing the steric bulk at R2 from a methyl to an n-propyl group significantly elevates activity against all three monoamine transporters. Conversely, overly large groups like benzyl substituents disrupt binding, likely due to steric clashes within the transporter's binding pocket[1].

Table 1: SAR of 3-Aryl-3-oxypropylamine Azetidine Derivatives

| Compound | R1 Substituent | R2 Substituent | Relative TRI Activity | In Vivo Efficacy (Forced Swim Test) |

| 6ae | Phenyl | Methyl | Low | Not Evaluated |

| 6af | Phenyl | Ethyl | Moderate | Not Evaluated |

| 6aq | Phenyl | n-Propyl | High | Not Evaluated |

| 6ah | Phenyl | Benzyl | Decreased | Not Evaluated |

| 6bd | Naphthyl | n-Propyl | Very High | Selected for Profiling |

| 6be | Naphthyl | Aryl/Bulky | Very High | Active (10 mg/kg IV, 20–40 mg/kg PO) |

Data summarized from the biological profiling of 86 synthesized analogues[1].

Synthetic Workflows and Experimental Protocols

Synthesizing 3-substituted azetidines requires careful control of reaction conditions to prevent the strain-release ring-opening of the four-membered heterocycle[2].

Fig 2: Synthetic workflow for 3-aminoazetidine derivatives via reductive amination.

Protocol 1: Synthesis of 3-Substituted Azetidines via Grignard Addition

Objective: To generate a tertiary alcohol intermediate with high stereochemical control prior to subsequent alkylation[1].

Causality in Experimental Design: A Grignard reaction is employed over other nucleophilic additions because of its robust reactivity with sterically hindered aldehydes, ensuring complete conversion of the starting material without requiring elevated temperatures that could degrade the azetidine ring.

Step-by-Step Methodology:

-

Preparation: To a solution of phenylmagnesium bromide (0.5 M in THF, 21 mmol) at 0 °C, add a solution of the azetidine-derived aldehyde (7.0 mmol) dissolved in freshly distilled THF (15 mL) dropwise under an N₂ atmosphere. Rationale: The N₂ atmosphere prevents the degradation of the moisture-sensitive Grignard reagent, while the 0 °C temperature controls the exothermic addition, minimizing side reactions.

-

Reaction: Stir the mixture continuously for 3 hours at 0 °C.

-

Quenching: Pour the mixture onto an aqueous NH₄Cl solution (15 mL) and stir at room temperature for 30 minutes. Rationale: NH₄Cl provides a mild acidic proton to quench the alkoxide intermediate without degrading the acid-sensitive azetidine ring.

-

Extraction & Drying: Extract the aqueous layer with methylene chloride. Wash the organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Self-Validation (QC): Analyze the crude residue via LC-MS to confirm the presence of the expected molecular ion [M+H]⁺. Do not proceed to the alkylation step unless the purity of the intermediate exceeds 90% by UV absorbance (254 nm).

Protocol 2: High-Throughput Neurotransmitter Transporter Uptake Assay

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized derivatives against hSERT, hNET, and hDAT[4].

Step-by-Step Methodology:

-

Cell Culture: Plate Human Embryonic Kidney 293 (HEK293) cells stably transfected with hSERT, hNET, or hDAT in 96-well plates. Incubate at 37 °C with 5% CO₂ until 80% confluency is reached.

-

Compound Incubation: Treat the cells with varying concentrations of the azetidine derivatives (e.g., 0.1 nM to 10 μM) for 30 minutes. Rationale: A 30-minute pre-incubation allows the compounds to reach binding equilibrium with the transporters before the competitive substrate is introduced.

-

Fluorescence Measurement: Add a fluorescently labeled neurotransmitter analog to each well. Incubate for an additional 15 minutes, then wash the cells with assay buffer to remove extracellular fluorescence.

-

Quantification: Measure intracellular fluorescence using a microplate reader.

-

Self-Validation (QC): Include a known positive control (e.g., a standard TRI or SSRI) and a vehicle control in every plate. The assay is only considered valid if the positive control yields an IC₅₀ within half a log of its established literature value, ensuring the biological integrity of the transfected cells[5].

Conclusion

The 3-substituted azetidine scaffold represents a highly versatile and pharmacologically privileged structure. By leveraging its unique spatial geometry and favorable physicochemical properties, researchers can design highly potent multi-target agents, such as Triple Reuptake Inhibitors. Mastery of the synthetic challenges—particularly utilizing mild reagents like NaBH(OAc)₃ for reductive aminations and carefully controlled Grignard additions—is essential for building robust, self-validating libraries of these compounds.

References

-

Title: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: Bioorganic & Medicinal Chemistry (via PMC/NIH) URL: [Link]

- Title: 1,3 substituted azetidine PDE10 inhibitors (US9365562B2)

-

Title: A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors - Google Patents [patents.google.com]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carbamate Moiety: A Versatile Player in Drug-Target Interactions

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The carbamate functional group, with its characteristic -NHC(=O)O- linkage, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties position it as a versatile scaffold in drug design, capable of engaging in a multitude of interactions with biological targets.[3] This technical guide provides an in-depth exploration of the multifaceted roles of the carbamate group in drug-target interactions, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical characteristics of carbamates, their diverse binding modalities, and their strategic application in both direct-acting drugs and prodrug strategies.

Physicochemical Properties and Structural Analogy to the Peptide Bond

The carbamate group can be considered a hybrid of an amide and an ester, and this unique composition dictates its chemical behavior.[1][4] This "amide-ester" nature confers significant chemical and proteolytic stability, a crucial attribute for any successful therapeutic agent.[3][4] Unlike the more labile ester linkage, the carbamate bond is more resistant to hydrolysis. Furthermore, its resemblance to the peptide bond allows it to act as a peptidomimetic, replacing native amide bonds in drug candidates to enhance metabolic stability against proteases.[1][3]

The electronic properties of the carbamate group are also central to its function. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for critical interactions with protein targets.[3][4] The delocalization of non-bonded electrons on the nitrogen into the carbonyl group imposes a degree of conformational restriction, influencing the overall shape of the drug molecule and its fit within a binding pocket.[1]

The Carbamate Group in Direct Drug-Target Interactions

The carbamate moiety can directly participate in the binding of a drug to its target through both non-covalent and covalent interactions. This versatility is a key reason for its prevalence in a wide array of approved drugs.[4]

Non-Covalent Interactions: The Power of Hydrogen Bonding

The ability of the carbamate group to form hydrogen bonds is a primary driver of its effectiveness in non-covalent drug-target interactions.[5] The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.[4][5] These interactions are crucial for anchoring a drug molecule within the active site of an enzyme or the binding pocket of a receptor.

For example, in many HIV protease inhibitors such as darunavir, the carbamate backbone forms critical hydrogen bonds with the protease enzyme.[2][4] The conformational equilibrium of the carbamate C-N bond can also be influenced by hydrogen bonding, which can be a key determinant of biological activity.[6]

Covalent Interactions: The "Pseudo-Irreversible" Inhibition of Enzymes

Carbamates are well-known for their ability to act as "pseudo-irreversible" or slowly reversible inhibitors of enzymes, particularly serine hydrolases like acetylcholinesterase (AChE).[7][8] This mechanism involves the carbamylation of a catalytically active serine residue in the enzyme's active site.

The process begins with the formation of a non-covalent enzyme-inhibitor complex. Subsequently, the serine hydroxyl group launches a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group.[9] The carbamylated enzyme is inactive, and its regeneration through hydrolysis is significantly slower than the hydrolysis of the natural substrate-enzyme complex, leading to prolonged inhibition.[10]

This mechanism is the basis for the therapeutic action of several important drugs, including cholinesterase inhibitors used in the treatment of neurodegenerative diseases like Alzheimer's disease (e.g., rivastigmine) and myasthenia gravis (e.g., neostigmine, pyridostigmine).[4][11]

The Carbamate Group as a Prodrug Moiety

Beyond its role in direct drug-target interactions, the carbamate linkage is extensively used in prodrug design.[4] A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.[3] Carbamates are employed to mask polar functional groups, such as hydroxyls, amines, and phenols, to improve a drug's pharmacokinetic properties.[4]

Key advantages of using carbamate prodrugs include:

-

Enhanced Bioavailability: By masking polar groups, carbamates can increase the lipophilicity of a drug, improving its absorption across biological membranes.[4]

-

Protection from First-Pass Metabolism: The carbamate group can shield the active drug from premature metabolism in the liver, increasing its systemic exposure.[4]

-

Improved Stability: Carbamate linkages are generally more stable to hydrolysis than ester linkages, providing better stability in the gastrointestinal tract and circulation.[1]

-

Targeted Drug Delivery: In some cases, prodrug activation can be targeted to specific tissues or organs where the necessary metabolic enzymes are present.[1]

Examples of successful carbamate prodrugs include bambuterol, which is converted to the active bronchodilator terbutaline, and capecitabine, a chemotherapeutic agent that is metabolized to 5-fluorouracil.[4]

Experimental and Computational Approaches to Studying Carbamate Interactions

A variety of experimental and computational techniques are employed to elucidate the role of the carbamate group in drug-target interactions.

X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of drug-target complexes at atomic resolution.[12][13] This method provides direct visualization of how a carbamate-containing drug binds to its target, revealing the specific hydrogen bonds, and other non-covalent interactions.[14] For covalent inhibitors, crystallography can capture the structure of the carbamylated enzyme, providing invaluable insights into the mechanism of inhibition.

Experimental Protocol: Co-crystallization of a Protein with a Carbamate-Containing Ligand [14]

-

Protein Expression and Purification: The target protein is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Complex Formation: The purified protein is incubated with a molar excess of the carbamate-containing ligand to ensure the formation of the protein-ligand complex.

-

Crystallization Screening: The protein-ligand complex is screened against a wide range of crystallization conditions using vapor diffusion methods (hanging or sitting drop).

-

Crystal Optimization and Harvesting: Promising crystallization hits are optimized to obtain diffraction-quality crystals. Crystals are then harvested and cryo-protected for data collection.

-

X-ray Diffraction Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying drug-target interactions in solution.[15][16] It can be used to confirm binding, determine binding affinities, and map the binding site of a carbamate-containing ligand on its target protein.[16] For covalent inhibitors, NMR can be used to monitor the carbamylation reaction and characterize the modified protein.[17][18]

Experimental Protocol: 1D Ligand-Observed NMR for Binding Assessment [16]

-

Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the carbamate-containing ligand and varying concentrations of the target protein.

-

1D ¹H NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum for each sample.

-

Spectral Analysis: Observe changes in the ligand's NMR signals (e.g., chemical shift perturbations, line broadening) upon addition of the protein. These changes are indicative of binding.

-

Binding Affinity Determination: By titrating the protein into the ligand solution and monitoring the changes in the NMR signals, the dissociation constant (Kd) can be determined.

Computational Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding and predicting the interactions of carbamate-containing drugs with their targets.[19][20]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and interactions.[21][22]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex, allowing for the assessment of binding stability and the characterization of conformational changes upon binding.[19][23]

Diagram: Computational Workflow for Predicting Carbamate-Target Interactions

Caption: A typical computational workflow for investigating carbamate-target interactions.

Case Studies: Carbamate-Containing Drugs in Action

The versatility of the carbamate group is exemplified by its presence in a wide range of clinically successful drugs.

| Drug | Therapeutic Area | Role of Carbamate Group |

| Rivastigmine [4] | Alzheimer's Disease | Covalent modification of acetylcholinesterase[5] |

| Neostigmine [4] | Myasthenia Gravis | Covalent modification of acetylcholinesterase[11] |

| Darunavir [4] | HIV/AIDS | Hydrogen bonding interactions with HIV protease[2] |

| Felbamate [4] | Epilepsy | Mechanism not fully elucidated, but carbamate is essential for activity[11] |

| Carbaryl [11] | Insecticide | Covalent modification of insect acetylcholinesterase |

| Irinotecan [4] | Cancer | Prodrug moiety to improve solubility and delivery[24] |

Conclusion

The carbamate group is a privileged scaffold in drug design, owing to its unique combination of stability, structural mimicry of the peptide bond, and versatile binding capabilities. From forming critical non-covalent interactions to acting as a covalent warhead for enzyme inhibition and serving as a key linker in prodrug strategies, the carbamate moiety offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A thorough understanding of the principles governing carbamate-target interactions, supported by advanced experimental and computational techniques, will continue to drive the development of innovative and effective medicines.

Diagram: Roles of the Carbamate Group in Drug-Target Interactions

Caption: The diverse roles of the carbamate group in drug design.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Darvesh, S., McDonald, R. S., & Kolis, S. P. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 220-221. [Link]

-

Wikipedia. (n.d.). Carbamate. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Darvesh, S., McDonald, R. S., & Kolis, S. P. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

-

Matošević, A., & Bosak, A. (2020). Roles of the carbamate moiety in drugs and prodrugs Drug The role of... ResearchGate. [Link]

-

Piomelli, D., & Tsetsenis, T. (2010). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PLoS ONE, 5(9), e12643. [Link]

-

Barzagli, F., Mani, F., & Stortini, A. M. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15595-15603. [Link]

-

Papakostas, M., Glen, R. C., & Bender, A. (2024). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. Journal of Chemical Information and Modeling. [Link]

-

Alexander, S. A., Arhangelskis, M., & Morris, R. E. (2018). NMR Studies of Carbon Dioxide Capture. ChemRxiv. [Link]

-

Pérez-Júnior, E. C., et al. (2023). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Molecules, 28(8), 3501. [Link]

-

Vega, M. C. (2024). X-Ray Crystallography for Macromolecular Complexes. Methods in Molecular Biology, 2707, 183-210. [Link]

-

Lätti, S., et al. (2022). Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. International Journal of Molecular Sciences, 23(3), 1341. [Link]

-

Pérez-González, A., et al. (2022). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Barzagli, F., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. [Link]

-

Žunkovič, F., et al. (2023). Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv. [Link]

-

ATSDR. (2011). Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. National Center for Biotechnology Information. [Link]

-

Hartono, A., et al. (2014). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]

-

Moraczewski, J. P., et al. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. The Journal of Organic Chemistry, 63(21), 7258-7262. [Link]

-

Asati, V. (2023). Chapter 12: Drug–Target Interactions. In Medicinal Chemistry and Drug Design. [Link]

-

Revankar, C. M., et al. (2013). Carbamate Insecticides Target Human Melatonin Receptors. PLoS ONE, 8(5), e64549. [Link]

-

Von Dreele, R. B., et al. (2000). 1FU2: FIRST PROTEIN STRUCTURE DETERMINED FROM X-RAY POWDER DIFFRACTION DATA. RCSB PDB. [Link]

-

Szałaj, N., et al. (2023). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Molecules, 28(12), 4683. [Link]

-

Barzagli, F., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. [Link]

-

Von Dreele, R.B., et al. (2000). The first protein crystal structure determined from high-resolution X-ray powder diffraction data: a variant of T3R3 human insulin-zinc complex produced by grinding. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 12), 1549-1553. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides: Pyrethroids, Organophosphorus Compounds, and Carbamates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Carbamate - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carbamate Insecticides Target Human Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of Azetidin-3-yl Carbamate Hydrochloride

Abstract

This guide provides a comprehensive framework for the multifaceted in vitro evaluation of Azetidin-3-yl carbamate hydrochloride, a small molecule featuring a carbamate functional group and an azetidine ring. Carbamates are a well-established class of compounds with diverse biological activities, often acting as enzyme inhibitors.[1][2] This document outlines a logical, tiered approach for characterizing the compound's foundational physicochemical properties, assessing its general cellular effects, and subsequently delving into its potential mechanism of action and early-stage drug-like properties. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals, providing the technical detail necessary to generate a robust and interpretable preclinical data package.

Introduction: The Scientific Imperative

Azetidin-3-yl carbamate hydrochloride (CAS No. 935668-38-5) is a small molecule of interest due to its structural motifs.[3] The carbamate group is a known pharmacophore present in numerous approved drugs, most notably as an inhibitor of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and myasthenia gravis.[2][4][5] The strained four-membered azetidine ring provides a three-dimensional scaffold that can confer unique binding properties. Therefore, a systematic in vitro evaluation is the critical first step to profile its biological potential, whether as a lead compound, a chemical probe, or a fragment for further optimization.

This guide eschews a rigid template, instead presenting a logical workflow that mirrors an early-stage drug discovery cascade. We begin with fundamental characterization, which is essential for ensuring data integrity, and progress through a series of assays designed to answer key questions: Is it stable? Is it cytotoxic? Does it engage a target? How does it affect cellular pathways? And does it possess basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties? Each step is explained not just procedurally, but with an emphasis on the scientific causality behind the experimental choices and the importance of self-validating systems through appropriate controls.

Stage 1: Foundational Physicochemical Profiling

Before any biological assessment, understanding the fundamental properties of the test article is paramount to ensure the accuracy and reproducibility of all subsequent experiments.[6][7] Poor solubility, for instance, can lead to false negatives or artifactual results in cell-based assays.[8]

Key Parameters & Rationale

A focused physicochemical assessment provides the baseline for compound handling and data interpretation.[8][9]

-

Solubility: Determines the maximum concentration achievable in aqueous assay buffers. It is critical for establishing the top concentration for dose-response curves and preventing compound precipitation.

-

Stability: Assesses the compound's degradation profile in assay media over time and under different conditions (pH, temperature). Unstable compounds can lead to a misinterpretation of potency.

-

Lipophilicity (LogD): Measures the compound's partitioning between an organic and aqueous phase at a physiological pH.[8] LogD is a key predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior.[8]

Table 1: Example Physicochemical Profile for Azetidin-3-yl Carbamate Hydrochloride

| Parameter | Method | Buffer/Solvent | Result | Interpretation |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 | 150 µM | Sufficient for most initial cell-based screens (typically < 100 µM). |

| Chemical Stability | HPLC-UV | PBS, pH 7.4, 37°C | 98% remaining after 48h | Stable under typical cell culture incubation conditions. |

| Lipophilicity (LogD) | Shake-flask | Octanol/PBS, pH 7.4 | 1.2 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |

Stage 2: General Cellular Activity Assessment

The initial biological evaluation aims to answer a fundamental question: does the compound affect cell health? These assays are conducted across multiple cell lines, ideally representing both cancerous and non-cancerous phenotypes, to identify any broad cytotoxic effects or cell-type specificities.

Cytotoxicity and Cell Viability Screening

The goal is to determine the concentration at which the compound induces cell death or inhibits metabolic activity.[10][11] The MTT and LDH assays are complementary, measuring different aspects of cell health.[12][13]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[10][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, providing an indirect measure of cell viability.[10]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12][14][15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Azetidin-3-yl carbamate hydrochloride in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[12]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Figure 1: General In Vitro Evaluation Workflow

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Stage 3: Target Class Identification & Mechanistic Elucidation

Given the carbamate moiety, a primary hypothesis is the inhibition of hydrolase enzymes, particularly cholinesterases.[1][2]

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines if the compound inhibits the activity of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4] The Ellman method is a robust and widely used colorimetric technique for this purpose.[4][5]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, which can be quantified spectrophotometrically at 412 nm.[4][5] A reduction in color formation indicates enzyme inhibition.

Experimental Protocol: AChE Inhibition Assay

-

Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, DTNB, and assay buffer (e.g., phosphate buffer, pH 7.5).[4][5]

-

Assay Plate Setup: In a 96-well plate, add:

-

Test Wells: Assay buffer, diluted compound, and diluted AChE enzyme.

-

Control (100% Activity): Assay buffer, vehicle solvent, and diluted AChE enzyme.

-

Blank (No Enzyme): Assay buffer and vehicle solvent.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Add a working solution of ATCh and DTNB to all wells to start the reaction.[4]

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] to calculate the IC50 value.

Apoptosis Induction Assay (Caspase-Glo® 3/7)

If the compound demonstrates cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway mediated by caspase enzymes.[16] Caspases-3 and -7 are critical executioner caspases.[16][17]